molecular formula C12H13ClN2O5S B6993767 N-(5-chloro-2-methyl-4-nitrophenyl)sulfonyl-2-cyclopropylacetamide

N-(5-chloro-2-methyl-4-nitrophenyl)sulfonyl-2-cyclopropylacetamide

Cat. No.: B6993767
M. Wt: 332.76 g/mol
InChI Key: AAYPMJJVOKCRQO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methyl-4-nitrophenyl)sulfonyl-2-cyclopropylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a sulfonyl group attached to a cyclopropylacetamide moiety, and a nitrophenyl ring substituted with chlorine and methyl groups.

Properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)sulfonyl-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5S/c1-7-4-10(15(17)18)9(13)6-11(7)21(19,20)14-12(16)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYPMJJVOKCRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC(=O)CC2CC2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)sulfonyl-2-cyclopropylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-chloro-4-methylphenol to introduce the nitro group.

    Cyclopropylacetamide Formation: The formation of the cyclopropylacetamide moiety through a series of reactions involving cyclopropylamine and acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methyl-4-nitrophenyl)sulfonyl-2-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methyl-4-nitrophenyl)sulfonyl-2-cyclopropylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)sulfonyl-2-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
  • 2-chloro-4-methyl-5-nitropyridine

Uniqueness

N-(5-chloro-2-methyl-4-nitrophenyl)sulfonyl-2-cyclopropylacetamide is unique due to its specific combination of functional groups and structural features

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